
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2-chloro-N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline attacks the chloro group of 2-chloro-N-methylethanolamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol has several scientific research applications:
作用機序
The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit or activate specific enzymes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline core but lacks the hydroxyethyl and methylamino groups.
4-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 4-position instead of the 8-position.
8-Hydroxyquinoline: Lacks the hydroxyethyl and methylamino groups but shares the hydroxyl group at the 8-position.
Uniqueness
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is unique due to the presence of both hydroxyethyl and methylamino groups, which enhance its solubility and reactivity compared to other quinoline derivatives.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(methyl)amino]quinolin-8-ol |
InChI |
InChI=1S/C12H14N2O2/c1-14(7-8-15)11-6-5-9-3-2-4-10(16)12(9)13-11/h2-6,15-16H,7-8H2,1H3 |
InChIキー |
VHIWQVMWPWNLAQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=NC2=C(C=CC=C2O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



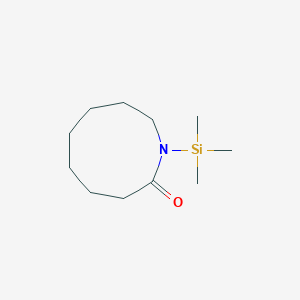
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)
![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

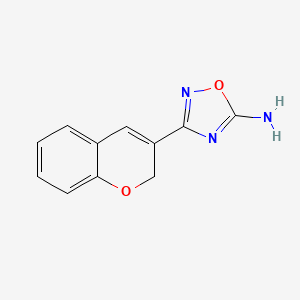
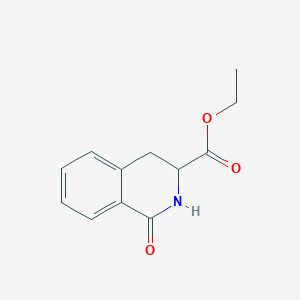
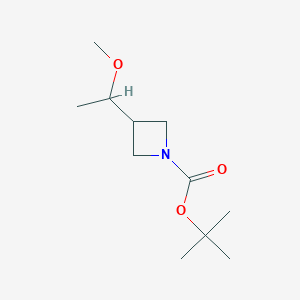
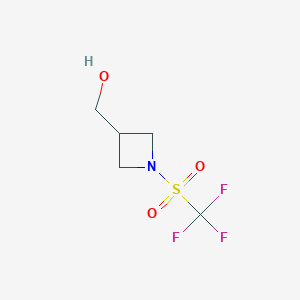

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
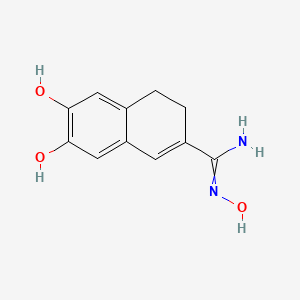
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
